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Cat. No.: B12407353

Compound Name:

In the landscape of epigenetic drug discovery, the Eleven-Nineteen-Leukemia (ENL) protein
has emerged as a critical therapeutic target, particularly in acute myeloid leukemia (AML).[1][2]
As a reader of histone acetylation, ENL plays a pivotal role in regulating oncogenic gene
expression programs.[2][3] This guide provides a comparative analysis of a novel ENL inhibitor,
IN-2, benchmarking its potency against other known standards in the field. The data presented
herein is intended for researchers, scientists, and drug development professionals actively
engaged in the development of epigenetic therapies.

Comparative Potency of ENL Inhibitors

The inhibitory activity of ENL-targeting compounds is a key determinant of their potential
therapeutic efficacy. The following table summarizes the in vitro potency of Eleven-Nineteen-
Leukemia Protein IN-2 and other notable ENL inhibitors, primarily focusing on their half-
maximal inhibitory concentration (IC50) values against the ENL YEATS domain.
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Compound ] Reference(s
Target(s) IC50 (nM) Assay Type Cell Line(s)
Name
Eleven-
Nineteen- Biochemical
_ ENL 10.7 - [4]
Leukemia Assay
Protein IN-2
MOLM-13 Cell-based
37,900 MOLM-13 [4]
cells Assay
25 (ENL),
SR-0813 ENL/AF9 HTRF Assay - [5][6]
311 (AF9)
Compound
1 ENL 51 AlphaScreen - [7]
Compound
” ENL <100 AlphaScreen - [7]
50 (ENL), 70 Biochemical
TDI-11055 ENL/AF9 - [8]
(AF9) Assay
Compound
ENL 266 AlphaScreen - [9]
13
ENL NanoBRET
5,110 HEK293T [9][10]
(Cellular) Assay
GI50: 21.28
MS41 ENL (MV4;11), Cell Growth MV4;11, (1]
(PROTACQC) Degrader 25.06 Inhibition RS4;11
(RS4;11)

Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Direct comparison should be made with caution. HTRF: Homogeneous Time-Resolved
Fluorescence; NanoBRET: Nano Luciferase-based Bioluminescence Resonance Energy
Transfer; G150: Half-maximal growth inhibition concentration.

ENL Signaling Pathway and Mechanism of Inhibition
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ENL functions as an epigenetic reader by recognizing acetylated lysine residues on histone
tails, particularly H3K9ac and H3K27ac, through its YEATS domain.[2] This interaction is crucial
for the recruitment of the Super Elongation Complex (SEC) and other transcriptional machinery
to the promoters of actively transcribed genes, including key oncogenes like MYC and HOXAO.
[1][7] The MLL-ENL fusion protein, a product of chromosomal translocation, is a potent driver of
leukemia.[1][12] Small molecule inhibitors, such as IN-2, are designed to bind to the acetyl-
lysine binding pocket of the ENL YEATS domain, thereby preventing its interaction with
acetylated histones and disrupting the downstream oncogenic signaling cascade.

Click to download full resolution via product page

Caption: Simplified signaling pathway of ENL in promoting leukemogenesis and the inhibitory
action of IN-2.

Experimental Protocols

The following are generalized methodologies for key assays used to determine the potency of
ENL inhibitors. For detailed, step-by-step protocols, please refer to the cited literature.

In Vitro Inhibition Assay (e.g., AlphaScreen)

This assay quantifies the ability of a compound to disrupt the interaction between the ENL
YEATS domain and an acetylated histone peptide.
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e Reagents: Recombinant ENL YEATS domain, biotinylated acetylated histone H3 peptide
(e.g., H3K9ac), streptavidin-coated donor beads, and anti-tag (e.g., anti-His) acceptor beads.
[71[13]

e Procedure:

[e]

The ENL protein and the histone peptide are incubated together in a microplate.

o

The test compound (e.g., IN-2) is added at various concentrations.

[¢]

Donor and acceptor beads are added. In the absence of an inhibitor, the beads are
brought into proximity through the protein-peptide interaction, generating a luminescent
signal.

o

An inhibitor disrupts this interaction, leading to a decrease in the signal.

o Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against
the logarithm of the inhibitor concentration.[13]

Cellular Target Engagement Assay (e.g., NanhoBRET)

This assay measures the ability of a compound to bind to its target protein within living cells.

e Cell Line: Acell line (e.g., HEK293T) is engineered to express a fusion protein of ENL and
NanoLuc luciferase (NLuc-ENL).[10]

e Reagents: A cell-permeable fluorescent tracer that binds to the ENL YEATS domain.[10]

e Procedure:

[e]

The engineered cells are incubated with the fluorescent tracer.

o

The test compound is added at various concentrations, competing with the tracer for
binding to NLuc-ENL.

o

The BRET signal, generated by energy transfer from NLuc to the fluorescent tracer upon
binding, is measured.
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o Data Analysis: A decrease in the BRET signal indicates displacement of the tracer by the
inhibitor. The IC50 value is determined from the dose-response curve.[10]

Cell Viability and Proliferation Assays

These assays assess the effect of an inhibitor on the growth and survival of cancer cell lines
that are dependent on ENL activity.

e Cell Lines: Leukemia cell lines known to be dependent on ENL, such as MOLM-13 and
MV4;11, are commonly used.[4][7][9]

e Procedure:

o Cells are seeded in multi-well plates and treated with a range of concentrations of the
inhibitor.

o After a defined incubation period (e.g., 72 hours), cell viability is measured using a reagent
such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active
cells.[2]

o Data Analysis: The IC50 or GI50 value is calculated, representing the concentration of the
inhibitor that causes a 50% reduction in cell viability or growth, respectively.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and characterization of
novel ENL inhibitors.
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Caption: A generalized workflow for the development of ENL inhibitors, from initial screening to
a drug candidate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b12407353#benchmarking-the-potency-
of-eleven-nineteen-leukemia-protein-in-2-against-known-standards]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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